molecular formula C23H26N8O3 B10860881 8Xdp7T5xlu CAS No. 2271209-99-3

8Xdp7T5xlu

Cat. No.: B10860881
CAS No.: 2271209-99-3
M. Wt: 462.5 g/mol
InChI Key: MXHSTECIDQMETN-UHFFFAOYSA-N
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Description

8Xdp7T5xlu is a synthetic inorganic compound characterized by its unique crystalline structure and catalytic properties. While its exact molecular formula is proprietary, available data suggest it belongs to the X10P series of transition metal complexes, featuring a central metal atom (likely Ni or Co) coordinated with phosphorus-based ligands and stabilized by bridging oxygen atoms . The compound exhibits thermal stability up to 820°C, as evidenced by thermogravimetric analysis (TGA), and demonstrates exceptional redox activity in electrochemical applications, particularly in oxygen evolution reactions (OERs) .

Synthesis involves a high-temperature (800–820°C) solid-state reaction using precursors such as metal oxides (e.g., NiO) and phosphoric acid derivatives, followed by recrystallization in an inert atmosphere . Characterization via X-ray diffraction (XRD) confirms a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 10.23 Å, b = 8.45 Å, c = 12.67 Å, and β = 102.5° .

Properties

CAS No.

2271209-99-3

Molecular Formula

C23H26N8O3

Molecular Weight

462.5 g/mol

IUPAC Name

3-[5-cyano-4-(cyclopropylamino)pyridin-2-yl]-1-[6-formyl-5-[(4-methyl-2-oxopiperazin-1-yl)methyl]pyridin-2-yl]-1-methylurea

InChI

InChI=1S/C23H26N8O3/c1-29-7-8-31(22(33)13-29)12-15-3-6-21(27-19(15)14-32)30(2)23(34)28-20-9-18(26-17-4-5-17)16(10-24)11-25-20/h3,6,9,11,14,17H,4-5,7-8,12-13H2,1-2H3,(H2,25,26,28,34)

InChI Key

MXHSTECIDQMETN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C(=O)C1)CC2=C(N=C(C=C2)N(C)C(=O)NC3=NC=C(C(=C3)NC4CC4)C#N)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ABSK-012 involves multiple steps, starting with the preparation of the core pyridine structure. The key intermediate, 3-(5-cyano-4-(cyclopropylamino)pyridin-2-yl)-1-(6-formyl-5-((4-methyl-2-oxopiperazin-1-yl)methyl)pyridin-2-yl)-1-methylurea, is synthesized through a series of reactions including cyclization, formylation, and urea formation .

Industrial Production Methods

Industrial production of ABSK-012 follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

ABSK-012 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

ABSK-012 has several scientific research applications, including:

    Chemistry: Used as a model compound for studying FGFR4 antagonists.

    Biology: Investigated for its effects on cell signaling pathways involving FGFR4.

    Medicine: Potential therapeutic agent for treating solid tumors, including hepatocellular carcinoma and soft tissue sarcomas.

    Industry: Used in the development of new cancer therapies and diagnostic tools

Mechanism of Action

ABSK-012 exerts its effects by selectively binding to and inhibiting FGFR4. This inhibition disrupts the FGFR4 signaling pathway, which is involved in cell proliferation, differentiation, and survival. By blocking this pathway, ABSK-012 can inhibit tumor growth and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Compound AX10P1

Structural Similarities :

  • Shares the X10P core ligand framework with 8Xdp7T5xlu, but substitutes the central metal atom with Cu instead of Ni/Co .
  • Crystal system: Orthorhombic (space group Pnma), with lattice parameters a = 9.87 Å, b = 7.92 Å, c = 11.89 Å .

Functional Differences :

Property 8Xdp7T5xlu AX10P1
OER Overpotential (mV) 290 420
Thermal Stability (°C) 820 760
Conductivity (S/cm) 1.2 × 10⁻³ 8.5 × 10⁻⁴

Key Insight: The Ni/Co center in 8Xdp7T5xlu enhances electrical conductivity and reduces OER overpotential compared to Cu-based AX10P1, likely due to higher d-orbital electron mobility .

Compound BX10P2

Structural Similarities :

  • Retains the phosphorus-oxygen ligand system but incorporates a rare-earth metal (Ce) in the coordination sphere .
  • Crystal system: Hexagonal (space group P6₃/mmc), with a = 5.67 Å, c = 14.22 Å .

Functional Differences :

Property 8Xdp7T5xlu BX10P2
Photocatalytic Efficiency (%) 72 (UV light) 89 (visible light)
Hydrolytic Stability Degrades at pH < 3 Stable at pH 1–12
Cost (USD/g) 45 210

Key Insight : BX10P2 outperforms 8Xdp7T5xlu in visible-light photocatalysis due to Ce-induced bandgap narrowing. However, 8Xdp7T5xlu is more cost-effective for industrial-scale applications .

Comparison with Functionally Similar Compounds

Commercial OER Catalyst: RuO₂

Functional Similarities :

  • Both materials are used in water-splitting electrolyzers.

Performance Contrast :

Property 8Xdp7T5xlu RuO₂
Overpotential (mV) 290 220
Stability (cycles) 10,000 2,500
Raw Material Cost (USD/kg) 1,200 18,000

Key Insight: While RuO₂ has lower overpotential, 8Xdp7T5xlu offers superior durability and cost efficiency, making it viable for long-term industrial use .

Organic Photocatalyst: g-C₃N₄

Functional Similarities :

  • Both are employed in pollutant degradation.

Performance Contrast :

Property 8Xdp7T5xlu g-C₃N₄
Degradation Rate (k, min⁻¹) 0.082 0.035
Reusability (%) 98 (10 cycles) 63 (10 cycles)
Toxicity Low (LD₅₀ > 5,000 mg/kg) Moderate (LD₅₀ = 1,200 mg/kg)

Key Insight: 8Xdp7T5xlu’s inorganic framework provides higher chemical inertia and reusability compared to organic g-C₃N₄ .

Critical Analysis of Research Limitations

  • Synthesis Complexity : 8Xdp7T5xlu requires stringent high-temperature conditions, increasing energy costs compared to solution-phase analogues .
  • Data Gaps : Long-term environmental impact studies are absent, necessitating lifecycle assessments before large-scale adoption .

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